4-Methylcumarin

Übersicht

Beschreibung

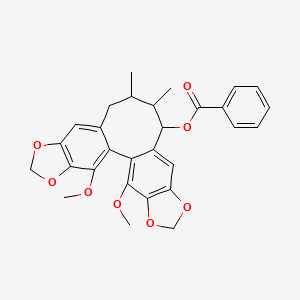

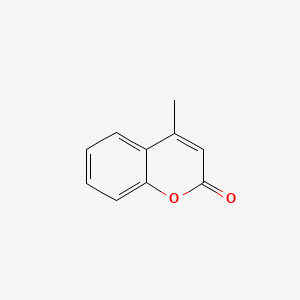

4-Methylcoumarin is one of a series of isomers in which a methyl group substitutes for a hydrogen atom in coumarin . It has the molecular formula C10H8O2 and a molecular weight of 160.172 g/mol . This compound belongs to the class of organic compounds known as coumarins and derivatives, which are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom .

Synthesis Analysis

The synthesis of 7-hydroxy-4-methylcoumarin involves the interaction of a phenol with a β-ketoester in the presence of an acid condensing agent . The reaction is thought to involve the initial formation of a β-hydroxy ester, which then cyclises and dehydrates to yield the coumarin .Molecular Structure Analysis

The molecular structure of 4-Methylcoumarin consists of a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . The structure and stability of 7-mercapto-4-methylcoumarin self-assembled monolayers on gold have been studied using molecular dynamics simulations .Chemical Reactions Analysis

4-Methylcoumarin has been used in the synthesis of various derivatives with different biological activities . For example, 7-Amino-4-methylcoumarin can emit laser in the range of 370-760 nm .Physical And Chemical Properties Analysis

4-Methylcoumarin is a colorless crystalline solid . It has an average mass of 160.169 Da and a mono-isotopic mass of 160.052429 Da .Wissenschaftliche Forschungsanwendungen

Arzneimittel-Abgabesysteme

4-Methylcumarin-Derivate wurden wegen ihres Potenzials in Arzneimittel-Abgabesystemen untersucht. Diese Systeme zielen darauf ab, Medikamente kontrolliert abzugeben, was die Wirksamkeit verbessert und Nebenwirkungen reduziert. Die einzigartige chemische Struktur von this compound kann so angepasst werden, dass sie auf spezifische Trigger im Körper reagiert und das aktive Medikament dort und dann freisetzt, wo und wann es benötigt wird .

Antikrebsanwendungen

Untersuchungen haben gezeigt, dass bestimmte this compound-Derivate Antikrebs-Eigenschaften aufweisen. Diese Verbindungen können das Wachstum und die Proliferation von Krebszellen beeinträchtigen, was sie zu Zielmolekülen für die Entwicklung neuer Krebsmedikamente macht .

Antibakterielle Eigenschaften

this compound-Verbindungen wurden auch auf ihre antibakterielle Aktivität untersucht. Sie können gegen verschiedene Bakterienstämme wirken und so möglicherweise die Grundlage für neue antibakterielle Mittel bilden, insbesondere in einer Zeit, in der die Antibiotikaresistenz ein wachsendes Problem darstellt .

Antioxidatives Verhalten

Die antioxidative Aktivität von this compound und seinen Derivaten ist ein weiterer interessanter Bereich. Antioxidantien sind entscheidend, um den Körper vor oxidativem Stress und damit verbundenen Krankheiten zu schützen. Diese Verbindungen können freie Radikale abfangen und so zur Prävention verschiedener Gesundheitsprobleme beitragen .

Fluoreszenzmarkierung und -detektion

Cumarine, einschließlich this compound, sind für ihre Fluoreszenzeigenschaften bekannt. Sie werden zur Markierung von Biomolekülen, zum Nachweis von Metallionen, zur Überwachung der Polarität des Mikromilieus und zur pH-Detektion in verschiedenen Forschungsanwendungen eingesetzt .

Pharmakologisches Potenzial

Das pharmakologische Potenzial von this compound ist groß, mit Anwendungen, die von entzündungshemmenden und gerinnungshemmenden bis hin zu Anti-HIV-Behandlungen reichen. Die Vielseitigkeit der Verbindung macht sie zu einem wertvollen Werkzeug in der medizinischen Chemie .

Wirkmechanismus

Target of Action

The primary target of 4-Methylcoumarin is the enzyme Endoglucanase H . This enzyme is found in the bacterium Clostridium thermocellum . Additionally, 4-Methylcoumarin has been found to inhibit the pro-inflammatory 5-lipoxygenase enzyme .

Mode of Action

4-Methylcoumarin interacts with its targets by inhibiting their activity. For instance, it inhibits the activity of Endoglucanase H , an enzyme involved in the breakdown of cellulose. It also inhibits the 5-lipoxygenase enzyme, which plays a key role in the inflammatory response .

Biochemical Pathways

4-Methylcoumarin affects the biochemical pathways associated with its targets. For example, by inhibiting Endoglucanase H, it can potentially affect the breakdown of cellulose . By inhibiting the 5-lipoxygenase enzyme, it can affect the inflammatory response . Furthermore, 4-Methylcoumarin is involved in the biosynthesis in plants and metabolic pathways .

Pharmacokinetics

It is known that coumarins, including 4-methylcoumarin, can be hydroxylated at positions 7 and 3 by oxidation events mediated by enzymes such as the cytochrome p450-linked mono-oxygenase enzyme (cyp2a6) system in liver microsomes .

Result of Action

The molecular and cellular effects of 4-Methylcoumarin’s action include the inhibition of key enzymes, which can lead to changes in cellular processes such as cellulose breakdown and inflammation . Additionally, 4-Methylcoumarin has been found to have antioxidant activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methylcoumarin. For instance, the presence of certain enzymes in the environment, such as CYP2A6 in liver microsomes, can affect the metabolism of 4-Methylcoumarin

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGQCCSGKGJLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209516 | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

607-71-6 | |

| Record name | 4-Methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcoumarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08785 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YZ8R79U9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-](/img/structure/B1582068.png)

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(3S,4S,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1582069.png)

![Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate](/img/structure/B1582085.png)